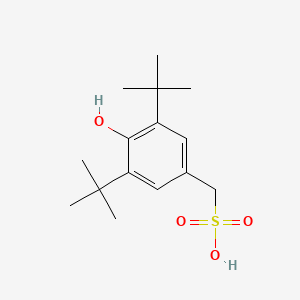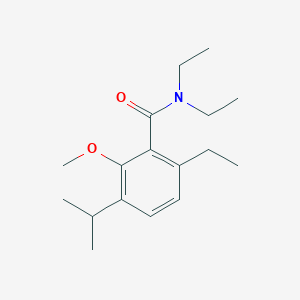
Ethyl 3,8-dibromo-2-oxooctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3,8-dibromo-2-oxooctanoate is an organic compound with the molecular formula C10H16Br2O3 It is a brominated ester that features two bromine atoms and a keto group on an octanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,8-dibromo-2-oxooctanoate typically involves the bromination of ethyl 2-oxooctanoate. The reaction is carried out in the presence of bromine (Br2) and a suitable solvent, such as carbon tetrachloride (CCl4), under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 3,8-dibromo-2-oxooctanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like NaOH or NH3 in aqueous or alcoholic solutions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents such as ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed:
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of ethyl 3,8-dibromo-2-hydroxyoctanoate.
Oxidation: Formation of ethyl 3,8-dibromo-2-carboxyoctanoate.
Applications De Recherche Scientifique
Ethyl 3,8-dibromo-2-oxooctanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 3,8-dibromo-2-oxooctanoate involves its interaction with molecular targets through its functional groups. The bromine atoms and keto group play a crucial role in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Ethyl 3,8-dibromo-2-oxooctanoate can be compared with other brominated esters and keto compounds:
Similar Compounds: Ethyl 2-bromo-2-oxooctanoate, Ethyl 3-bromo-2-oxooctanoate, Ethyl 3,8-dichloro-2-oxooctanoate.
Uniqueness: The presence of two bromine atoms at specific positions and the keto group confer unique reactivity and properties to this compound, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
88260-32-6 |
|---|---|
Formule moléculaire |
C10H16Br2O3 |
Poids moléculaire |
344.04 g/mol |
Nom IUPAC |
ethyl 3,8-dibromo-2-oxooctanoate |
InChI |
InChI=1S/C10H16Br2O3/c1-2-15-10(14)9(13)8(12)6-4-3-5-7-11/h8H,2-7H2,1H3 |
Clé InChI |
VMCRDPYYILQAKS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)C(CCCCCBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Oxo(diphenyl){[(prop-2-en-1-yl)oxy]methyl}-lambda~5~-phosphane](/img/structure/B14390354.png)
![4-[(2-Nitrophenyl)sulfanyl]thiomorpholine](/img/structure/B14390356.png)

![2-[(Propan-2-yl)oxy]phenyl pent-1-en-1-ylcarbamate](/img/structure/B14390362.png)

![Butyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14390381.png)


![6-{6-[4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-2(1H)-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14390402.png)
![1-[(5-Chloropent-4-yn-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B14390410.png)

![4-[(4-methylphenyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B14390446.png)

